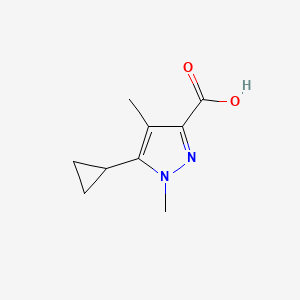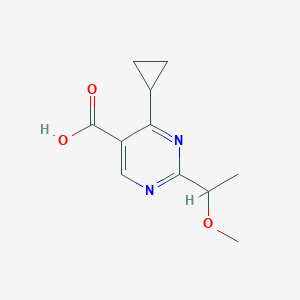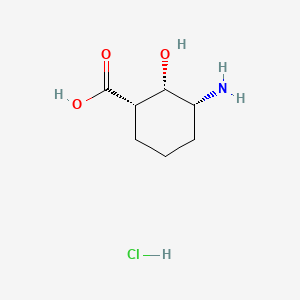
rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2R,3S) configuration. The presence of amino, hydroxy, and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives that are functionalized to introduce the amino, hydroxy, and carboxylic acid groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various amino derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential role in enzyme inhibition and protein binding.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Investigated for its therapeutic potential in treating various diseases.
- Used in the formulation of drugs targeting specific molecular pathways.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups allows it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, leading to its biological effects.
Comparaison Avec Des Composés Similaires
- rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid
- rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid methyl ester
Comparison:
- Uniqueness: The hydrochloride form of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid offers enhanced solubility and stability compared to its free acid or ester counterparts.
- Applications: While similar compounds may share some applications, the hydrochloride form is preferred in certain pharmaceutical formulations due to its improved pharmacokinetic properties.
This detailed article provides a comprehensive overview of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
(1S,2S,3R)-3-amino-2-hydroxycyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h4-6,9H,1-3,8H2,(H,10,11);1H/t4-,5+,6-;/m0./s1 |
Clé InChI |
AYRAYBWVUDVTIK-YAFCINRGSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H]([C@@H](C1)N)O)C(=O)O.Cl |
SMILES canonique |
C1CC(C(C(C1)N)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


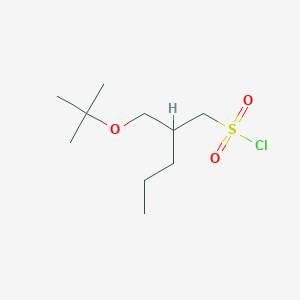
![2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)
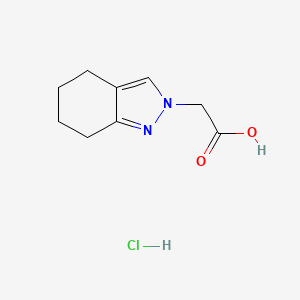
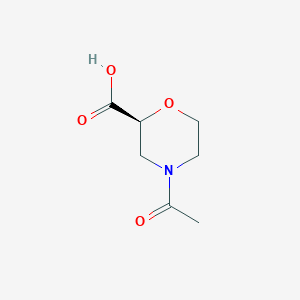

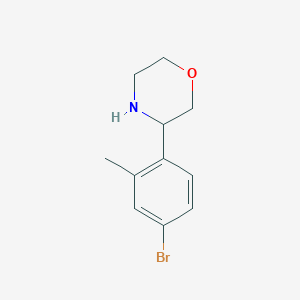

![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)


